N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide
Description
N-[4-(4,5-Dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene backbone conjugated to a 4,5-dichloroimidazole-substituted phenyl group. This compound is of interest in medicinal chemistry due to sulfonamides' well-documented roles as enzyme inhibitors, particularly targeting carbonic anhydrases and tyrosine kinases. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-18-19(21)24(12-22-18)16-8-6-15(7-9-16)23-27(25,26)17-10-5-13-3-1-2-4-14(13)11-17/h1-12,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWJKCTYWDMAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Imidazole Ring : Contributes to the biological activity through interactions with biological targets.
- Naphthalene Sulfonamide : Known for its role in various pharmacological activities.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer properties. A study focused on its antiproliferative effects on various cancer cell lines demonstrated significant activity at nanomolar concentrations. The compound was found to induce cell cycle arrest and apoptosis in treated cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.45 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung) | 0.60 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 0.30 | Inhibition of tubulin polymerization |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies and Research Findings
-
Study on Cancer Cell Lines :
A detailed investigation into the effect of the compound on MDA-MB-231 breast cancer cells showed that treatment led to a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage. -
Antibacterial Activity Assessment :
Another study evaluated the antibacterial efficacy of the compound against various bacterial strains, confirming its potential as a lead compound for developing new antimicrobial agents. -
Molecular Docking Studies :
Computational studies have provided insights into the binding affinity of this compound with key biological targets such as tubulin and bacterial enzymes, suggesting strong interactions that correlate with observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Several sulfonamide-based compounds share structural similarities with the target molecule. Below is a comparative analysis based on substituents, heterocyclic systems, and inferred physicochemical properties:
Key Differences and Implications
Heterocyclic Core :
- The imidazole ring in the target compound offers two nitrogen atoms for hydrogen bonding, whereas pyrimidine (in and ) and thiazole () cores provide distinct electronic environments. For example, pyrimidines are more electron-deficient, favoring interactions with π-acidic regions in enzymes.
- The 4,5-dichloro substitution on imidazole increases lipophilicity and steric hindrance compared to the morpholine and methoxy groups in ’s compound, which enhance solubility .
Sulfonamide Linker :
- The naphthalene sulfonamide in the target compound may exhibit stronger aromatic stacking than the trimethylbenzenesulfonamide in , which introduces steric bulk .
Biological Activity :
- While specific activity data for the target compound is unavailable in the provided evidence, analogs like the thiazole-containing sulfonamide () are often explored for antimicrobial or anticancer properties due to thiazole’s affinity for metal ions in enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
